5-Acetyl-2-bromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-bromobenzonitrile is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a nitrile group, and an acetyl group . The InChI code for this compound is 1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Acetylation and Molecular Regulation
Acetylation is a key chemical modification in cellular pathways, affecting gene expression, protein synthesis, detoxification, and virulence. 5-Acetyl-2-bromobenzonitrile, by virtue of its acetyl group, might find relevance in studies related to acetyltransferase enzymes, which play a pivotal role in transferring acetyl moieties to various substrates, thereby modulating their activity or stability. Research on acetyltransferases, particularly the GCN5-related N-acetyltransferases (GNATs), reveals their significance in modifying small molecules and proteins, highlighting the potential of related compounds in understanding and manipulating acetylation processes (Burckhardt & Escalante‐Semerena, 2020).
Epigenetic Readers and Cancer Therapy
The understanding of bromodomain-containing proteins (BRD4), which function as epigenetic readers by binding to acetylated lysine residues, underscores the therapeutic potential of targeting these proteins in cancer therapy. Given the structural relevance, compounds like this compound could serve as a scaffold for developing BRD4 inhibitors. These inhibitors show promise in the treatment of various malignancies by modulating gene expression through epigenetic mechanisms. The recent advancements in BRD4 inhibitor patents suggest a significant interest in developing selective inhibitors for therapeutic applications, including in oncology (Lu et al., 2019).
Nanomaterials and Wood Modification
In the realm of material science, the chemical modification of wood through acetylation has been explored to enhance its properties, such as dimensional stability and resistance to microorganisms. Compounds with acetyl groups, similar to this compound, are of interest for their potential application in wood science, particularly in the development of green and sustainable wood protection technologies. Research on nanomaterials and chemical modifications, including acetylation, presents innovative approaches to improving key wood properties for various applications (Papadopoulos et al., 2019).
Safety and Hazards
5-Acetyl-2-bromobenzonitrile is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water .
properties
IUPAC Name |
5-acetyl-2-bromobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUIGUNENZXIEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677422 |
Source
|
Record name | 5-Acetyl-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263285-73-9 |
Source
|
Record name | 5-Acetyl-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.